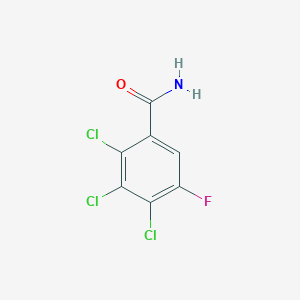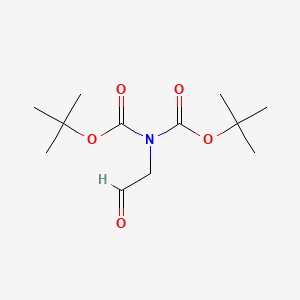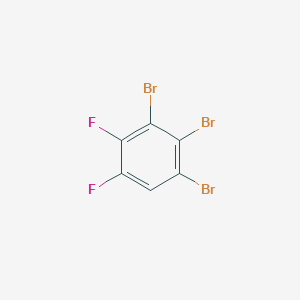
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid hydrate is a complex organic compound known for its unique structure and properties. It is a derivative of tetraazacyclododecane, a macrocyclic compound that contains four nitrogen atoms within a twelve-membered ring. This compound is often used in various scientific research applications due to its ability to form stable complexes with metal ions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4,7,10-Tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid typically involves the reaction of tetraazacyclododecane with bromoacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the nitrogen atoms in the tetraazacyclododecane ring attack the electrophilic carbon atoms in bromoacetic acid, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pH, and reaction time. The final product is typically purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4,7,10-Tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxymethyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield carboxylic acids, while reduction reactions produce alcohols.
Applications De Recherche Scientifique
2-[4,7,10-Tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a chelating agent to form stable complexes with metal ions, which are useful in various analytical and synthetic applications.
Biology: The compound is used in biological studies to investigate metal ion interactions with biomolecules.
Medicine: It is used in medical imaging as a contrast agent due to its ability to form stable complexes with gadolinium ions.
Industry: The compound is used in industrial processes that require stable metal complexes, such as catalysis and material science.
Mécanisme D'action
The mechanism of action of 2-[4,7,10-Tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid involves its ability to form stable complexes with metal ions. The nitrogen atoms in the tetraazacyclododecane ring act as ligands, coordinating with the metal ions to form a stable complex. This complexation process is essential for its applications in medical imaging, where the compound enhances the contrast of images by interacting with metal ions such as gadolinium.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA): A similar compound that also forms stable complexes with metal ions and is used in medical imaging and radiolabeling applications.
Ethylenediaminetetraacetic acid (EDTA): Another chelating agent that forms complexes with metal ions and is used in various industrial and medical applications.
Uniqueness
2-[4,7,10-Tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid is unique due to its specific structure, which allows for the formation of highly stable metal complexes. This stability is particularly important in applications such as medical imaging, where the compound must remain intact and functional under physiological conditions.
Propriétés
IUPAC Name |
2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4O8.H2O/c21-13(22)9-17-1-2-18(10-14(23)24)5-6-20(12-16(27)28)8-7-19(4-3-17)11-15(25)26;/h1-12H2,(H,21,22)(H,23,24)(H,25,26)(H,27,28);1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCTUZYRGCHLPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N4O9 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.43 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Bromo-6-chloro-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide](/img/structure/B8027539.png)


![8-Chloro-6-nitro-imidazo[1,2-a]pyridine](/img/structure/B8027553.png)
![5-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B8027568.png)



![sodium (1R,4S)-bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B8027592.png)





